N-[(Z)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide
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Overview
Description
N-[(Z)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biology, and industry. This compound is known for its unique structure, which includes both hydroxy and methyl groups, contributing to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide typically involves the condensation of 2-hydroxy-3-methylbenzaldehyde with 2-methylaniline in the presence of acetic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reactants and solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against breast, lung, and colon cancer cell lines.
Mechanism of Action
The exact mechanism of action of N-[(Z)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide is not fully understood. it is believed to exert its biological activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells and microorganisms. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it possesses antioxidant activity, which can help protect cells from oxidative damage.
Comparison with Similar Compounds
N-[(Z)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide can be compared with other similar compounds, such as:
N’- (2-hydroxy-3-methoxybenzylidene)-2- [ (2-methylphenyl)amino]acetohydrazide: Known for its anticancer, antimicrobial, and antifungal properties.
2-Naphthalenecarboxamide, 3-hydroxy-N- (2-methylphenyl)-: Exhibits significant biological activities, including antiviral and anti-inflammatory effects.
Properties
IUPAC Name |
N-[(Z)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-6-3-4-9-15(12)18-11-16(21)20-19-10-14-8-5-7-13(2)17(14)22/h3-10,18,22H,11H2,1-2H3,(H,20,21)/b19-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACKNDOZPSOOJY-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NNC(=O)CNC2=CC=CC=C2C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=N\NC(=O)CNC2=CC=CC=C2C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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